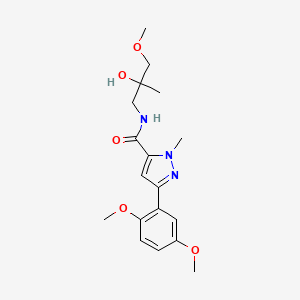![molecular formula C20H16ClN3O3S3 B2962199 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114642-82-8](/img/no-structure.png)
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O3S3 and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis Techniques
The research on novel synthesis methods for related compounds, such as 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives and thiazolopyrimidines, demonstrates the interest in expanding the chemical repertoire for therapeutic and industrial applications. For instance, Hassaneen et al. (2001) detailed a synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of thiazolo and pyrimidine derivatives in chemical synthesis H. Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001.
Antitumor and Antimicrobial Applications
Significant attention has been directed towards the antitumor and antimicrobial potential of thiazolo[4,5-d]pyrimidines and related structures. For example, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives that exhibited potent anticancer activity against several human cancer cell lines H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017. Similarly, compounds synthesized by Lahmidi et al. (2019) showed antibacterial activity against common pathogens, indicating their potential as novel antimicrobial agents S. Lahmidi et al., 2019.
Material Science Applications
Compounds within this class have also been evaluated for their applications in material science, such as corrosion inhibitors for metals in acidic environments. Abdallah et al. (2018) synthesized pyridopyrimidinone derivatives that demonstrated effective corrosion inhibition for carbon steel, highlighting the potential industrial applications of thiazolo[4,5-d]pyrimidines Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid, followed by the reaction of the resulting intermediate with 3-methoxybenzyl mercaptan and cyclization to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid", "3-methoxybenzyl mercaptan" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 2: Reaction of the intermediate with 3-methoxybenzyl mercaptan in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 3: Cyclization of the intermediate by heating in the presence of a Lewis acid such as zinc chloride (ZnCl2) to form the final product '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one'." ] } | |
CAS番号 |
1114642-82-8 |
分子式 |
C20H16ClN3O3S3 |
分子量 |
478 |
IUPAC名 |
3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25) |
InChIキー |
DPUDRGZHXANQDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)
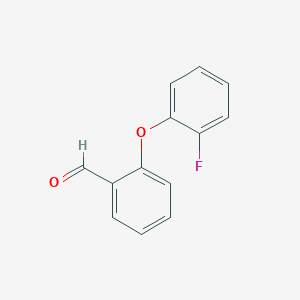
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)
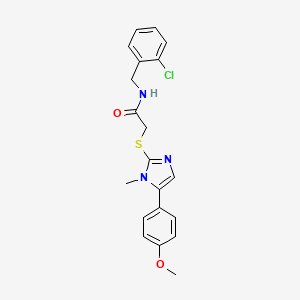
![7,7-dimethyl-10-pyridin-3-yl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2962120.png)

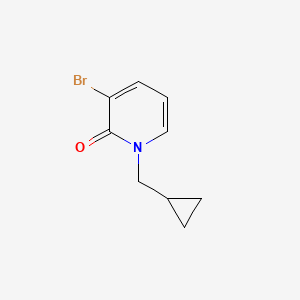
![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)

![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

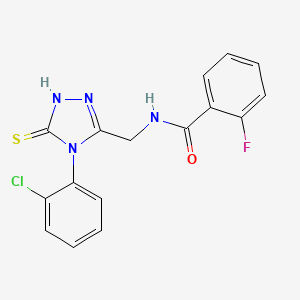
![8-Bromo-3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2962136.png)
